Tert-butyl 3-bromo-5-iodobenzoate
Description
Properties
IUPAC Name |
tert-butyl 3-bromo-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWIKXENJBJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273520 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690260-92-5 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690260-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Tert Butyl 3 Bromo 5 Iodobenzoate
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of tert-butyl 3-bromo-5-iodobenzoate (B8622423) reveals two primary disconnection points, leading to distinct synthetic strategies:
C(acyl)-O Bond Disconnection: This is the most common and logical strategy. It involves disconnecting the tert-butyl ester linkage first, identifying 3-bromo-5-iodobenzoic acid sigmaaldrich.comsigmaaldrich.com as the key precursor. The synthesis then simplifies to the preparation of this dihalogenated benzoic acid, followed by a final esterification step. This approach is generally preferred as the carboxyl group can be used to direct the second halogenation, and esterification is the final, often high-yielding, step.
C(aryl)-Halogen Bond Disconnection: This strategy involves disconnecting the C-Br and C-I bonds. This would start from tert-butyl benzoate (B1203000) . However, this route is more challenging. The tert-butoxycarbonyl group is ortho-, para-directing for electrophilic aromatic substitution, but it is also deactivating. Attempting to introduce both bromine and iodine selectively in a meta-relationship to each other (3,5-substitution) on this substrate would be difficult and likely result in a mixture of isomers with low yields.
Therefore, the most viable and widely adopted synthetic plan involves the initial synthesis of 3-bromo-5-iodobenzoic acid, followed by its esterification.
Halogenation Protocols for Regioselective Installation of Bromine and Iodine
The cornerstone of the synthesis is the regioselective formation of 3-bromo-5-iodobenzoic acid. This requires the sequential introduction of bromine and iodine onto the benzoic acid backbone.
Electrophilic aromatic substitution (EAS) is the classical method for halogenating aromatic rings. uci.edulibretexts.org The carboxyl group (-COOH) of the starting material, benzoic acid, is a meta-director and deactivating group. youtube.com
The synthesis typically proceeds in two steps:
Bromination of Benzoic Acid: Benzoic acid undergoes electrophilic bromination, usually with bromine (Br₂) and a Lewis acid catalyst like ferric bromide (FeBr₃), to yield 3-bromobenzoic acid. youtube.com The carboxyl group directs the incoming bromine electrophile to the meta position.
Iodination of 3-Bromobenzoic Acid: The subsequent iodination of 3-bromobenzoic acid is more complex. Now, the ring has two directing groups: the meta-directing carboxyl group and the ortho-, para-directing bromo group. Both groups direct the incoming electrophile to the C5 position (meta to -COOH and ortho to -Br), leading to the desired 3-bromo-5-iodobenzoic acid. However, due to the deactivated nature of the ring, harsh conditions are often required. A common method for iodinating deactivated arenes involves using a potent iodinating agent generated from reagents like iodic acid (HIO₃) in the presence of sulfuric acid. nih.gov
| Step | Starting Material | Reagents | Product | Typical Conditions |
| 1 | Benzoic Acid | Br₂, FeBr₃ | 3-Bromobenzoic Acid | Heat |
| 2 | 3-Bromobenzoic Acid | I₂, HIO₃, H₂SO₄ | 3-Bromo-5-iodobenzoic acid | Acetic Acid, Heat |
Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity. organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation (and subsequent lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org
A potential DoM strategy for this synthesis could involve:
Starting with 3-bromobenzoic acid.
Protecting the carboxylic acid, for example, as an amide, which is a strong DMG.
Treating the protected intermediate with a strong base like s-BuLi. The DMG directs lithiation to the C2 position (ortho to the DMG).
Quenching the resulting aryllithium species with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), would install the iodine atom.
Deprotection of the directing group would yield the target 3-bromo-2-iodobenzoic acid, not the desired 3,5-isomer.
To achieve the 3,5-substitution pattern, a different precursor, such as a 3-substituted phenol (B47542) protected as a powerful O-carbamate DMG, could be used. nih.gov The carbamate (B1207046) would direct lithiation to the C2 position. If a bromine was already at C5, this would allow functionalization at C2. A more direct application is halogen exchange, where a dihalo-precursor could be selectively metalated at one position for further functionalization. uwindsor.ca While powerful, the multi-step nature of DoM makes it more complex than direct EAS for this specific target.
The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions. byjus.comorganic-chemistry.org While classically used for forming biaryl compounds, Ullmann-type reactions can also be employed for the formation of carbon-heteroatom bonds, including C-I. sci-hub.semdpi.com
In this context, one could envision a strategy where a precursor like tert-butyl 3,5-dibromobenzoate undergoes a selective Finkelstein-type or Ullmann-type reaction. Using a copper catalyst in the presence of an iodide salt (e.g., NaI or KI), one of the C-Br bonds could be exchanged for a C-I bond. The success of this approach would depend heavily on achieving selectivity between the two identical C-Br bonds, which is challenging. A more plausible route would involve starting with tert-butyl 3-bromo-5-chlorobenzoate, where the greater reactivity of the C-Br bond could be exploited for a different coupling, followed by an Ullmann iodination to replace the chlorine. However, for the synthesis of tert-butyl 3-bromo-5-iodobenzoate, this method is less direct than sequential electrophilic halogenation.
Optimizing the halogenation steps is critical to maximize the yield of the desired 3,5-disubstituted product and minimize the formation of isomers or poly-halogenated byproducts.
Key optimization parameters include:
Choice of Halogenating Agent: For bromination, using N-Bromosuccinimide (NBS) can sometimes offer milder conditions compared to Br₂. For iodination of the deactivated ring, stronger electrophilic sources like ICl or NIS activated by a Brønsted or Lewis acid are often necessary.
Catalyst System: The choice and amount of Lewis acid (e.g., FeCl₃, AlCl₃) in EAS are crucial. masterorganicchemistry.com In modern C-H activation chemistry, palladium catalysts have been used for the meta-C-H bromination of benzoic acid derivatives, offering an alternative route with high selectivity. rsc.org
Solvent and Temperature: Reaction kinetics and selectivity are highly dependent on the solvent (e.g., halogenated hydrocarbons, acetic acid) and temperature. Careful control can prevent over-reaction and decomposition.
The table below summarizes findings on the impact of reaction conditions.
| Reaction | Substrate | Reagents & Conditions | Key Finding |
| Bromination | Benzoic Acid | Br₂, H₂O, 140-150°C (sealed tube) | Yields 3-bromobenzoic acid after purification. prepchem.com |
| Bromination | Benzoic Acid Derivatives | N-Ac–Gly–OH (ligand), Pd(OAc)₂, NBP, A-1 (acid additive) | Achieves meta-C–H bromination under mild conditions, suitable for complex substrates. rsc.org |
| Iodination | Deactivated Arenes (e.g., Bromobenzene) | HIO₃, H₂SO₄, Ac₂O | A powerful system for generating a strong iodinating agent capable of reacting with deactivated rings. nih.gov |
Esterification Techniques for the Tert-butyl Benzoate Moiety Formation
The final step in the most common synthetic route is the esterification of 3-bromo-5-iodobenzoic acid to form the tert-butyl ester. The steric bulk of the tertiary alcohol makes direct acid-catalyzed esterification with tert-butanol (B103910) inefficient. researchgate.net Several effective methods have been developed to overcome this challenge.
Reaction with Isobutene: This is a classic and industrially viable method. The carboxylic acid is treated with gaseous isobutene in the presence of a strong acid catalyst (e.g., H₂SO₄ or a solid acid resin) at low temperatures. google.com
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): The carboxylic acid can be reacted with Boc₂O in the presence of a base, typically 4-(dimethylamino)pyridine (DMAP), to form the tert-butyl ester.
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalysis: A highly efficient modern method involves using a catalytic amount of Tf₂NH with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. This method is fast, high-yielding, and proceeds under mild conditions. nii.ac.jporganic-chemistry.orgthieme-connect.com
The table below compares various esterification methods.
| Method | Reagents | Solvent | Conditions | Advantages |
| Isobutene Reaction | Isobutene, H₂SO₄ (cat.) | Dioxane or CH₂Cl₂ | 0°C to RT | Scalable, uses common reagents. google.com |
| Boc Anhydride | Boc₂O, DMAP (cat.) | CH₂Cl₂ or THF | Room Temperature | Mild conditions, avoids strong acids. |
| Tf₂NH Catalysis | Tf₂NH (cat.), tert-butyl acetate | tert-butyl acetate | 0°C to RT | Very fast, high yields, catalytic, safe. nii.ac.jporganic-chemistry.org |
| HOBt Activation | HOBt, EDC, then t-BuOH, DMAP | CH₂Cl₂ | Room Temperature | Forms an active ester intermediate to overcome steric hindrance. researchgate.net |
Acid-Catalyzed Esterification Methods
Acid-catalyzed esterification represents a direct and atom-economical approach for the synthesis of tert-butyl esters from the corresponding carboxylic acid. These methods typically employ a strong acid catalyst to facilitate the reaction between the carboxylic acid and a source of the tert-butyl carbocation.
A prominent method involves the reaction of 3-bromo-5-iodobenzoic acid with isobutylene (B52900) gas in the presence of a solid acid catalyst. This heterogeneous catalysis approach offers advantages in terms of catalyst separation and recycling. Perfluorinated sulfonic acid resins, a type of solid superacid, are effective for this transformation. The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF), at controlled low temperatures (e.g., 0-15 °C) to manage the exothermicity of isobutylene absorption and prevent side reactions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
Another viable acid-catalyzed route is transesterification, using tert-butyl acetate as both a reagent and a solvent. In this process, 3-bromo-5-iodobenzoic acid is dissolved in an excess of tert-butyl acetate, and a strong acid catalyst, such as a strong acid-type ion exchange resin, is added. chemicalbook.comgoogle.com The mixture is heated (typically in the range of 30-45 °C) for several hours to drive the equilibrium towards the formation of the desired this compound. chemicalbook.comgoogle.com This method avoids the handling of gaseous isobutylene, offering a practical alternative for laboratory-scale synthesis.
| Parameter | Isobutylene Method | Transesterification Method |
| Tert-butyl Source | Isobutylene (gas) | Tert-butyl acetate (liquid) |
| Catalyst | Solid superacid (e.g., perfluorinated sulfonic resin) | Strong acid ion exchange resin |
| Typical Solvent | Tetrahydrofuran (THF) | Tert-butyl acetate (serves as solvent) |
| Temperature | 0–15 °C | 30–45 °C chemicalbook.comgoogle.com |
| Key Advantage | High atom economy | Avoids handling of gaseous reagents |
Reagent-Based Esterification and Transesterification Strategies
Reagent-based methods provide alternative pathways for the synthesis of this compound, often under milder conditions than traditional acid catalysis. These strategies typically involve the activation of the carboxylic acid to facilitate its reaction with tert-butanol.
One of the most common reagent-based approaches is carbodiimide-mediated coupling. In this method, 3-bromo-5-iodobenzoic acid is treated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of tert-butanol. The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), and is run in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.net The carbodiimide (B86325) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol.
A second strategy involves the conversion of the carboxylic acid to a more reactive acyl halide intermediate. 3-bromo-5-iodobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-bromo-5-iodobenzoyl chloride. This acid chloride is then subsequently reacted with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated during the reaction and drive the esterification to completion. chemicalbook.com
| Reagent Class | Example Reagents | General Conditions |
| Coupling Agents | EDC, DCC, DMAP researchgate.net | Aprotic solvent (e.g., DCM), room temperature |
| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Two steps: 1. Formation of acid chloride. 2. Reaction with tert-butanol and a base. |
| Anhydrides | Di-tert-butyl dicarbonate (Boc₂O) | Requires activation, often used for protection of other functional groups. |
Purification and Isolation Methodologies for Synthetic Intermediates
The purity of the final product, this compound, is critically dependent on the purity of its synthetic intermediates. Therefore, robust purification and isolation protocols are essential at various stages of the synthesis.
The primary solid intermediate is the starting material, 3-bromo-5-iodobenzoic acid . This compound typically appears as a white to light orange crystalline powder. cymitquimica.comcymitquimica.com Given its solid nature and high melting point (219-221 °C), recrystallization is a highly effective method for its purification. sigmaaldrich.cnchemicalbook.comsigmaaldrich.com A common procedure involves dissolving the crude acid in a hot solvent, such as ethanol (B145695) or an aqueous ethanol mixture, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
The isolation of the final product, This compound , and other non-acidic intermediates often requires a multi-step workup procedure followed by chromatography. After the esterification reaction is complete, the crude reaction mixture is typically subjected to an aqueous workup. This involves:
Neutralization/Washing : The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed sequentially with aqueous solutions to remove catalysts, unreacted acid, and water-soluble byproducts. A wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) is used to remove any unreacted 3-bromo-5-iodobenzoic acid. This is followed by washing with water and then brine (saturated aqueous NaCl) to reduce the water content in the organic layer. orgsyn.org
Drying : The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.org
Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. orgsyn.org
For final purification, particularly to separate the target ester from non-polar byproducts or starting materials with similar polarity, column chromatography is the method of choice. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed to yield the purified this compound. In cases where the product is thermally stable, distillation or rectification under reduced pressure can also be employed. chemicalbook.comgoogle.com
Chemical Transformations and Reactivity Profile of Tert Butyl 3 Bromo 5 Iodobenzoate
Differential Reactivity of Aryl Bromine vs. Aryl Iodine
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This trend dictates the relative reactivity of aryl halides in many catalytic reactions. In palladium-catalyzed cross-coupling reactions, the typical order of reactivity for aryl electrophiles is I > Br > OTf ≫ Cl. nih.gov This differential reactivity is rooted in the rate-determining step of many cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker carbon-iodine bond undergoes oxidative addition more readily than the stronger carbon-bromine bond.
This inherent reactivity difference allows for the selective functionalization of dihalogenated substrates like tert-butyl 3-bromo-5-iodobenzoate (B8622423). By carefully controlling the reaction conditions, such as the choice of catalyst, ligands, and temperature, it is possible to selectively react at the iodine position while leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.
Catalytic Cross-Coupling Reactions for Selective Functionalization
The selective functionalization of tert-butyl 3-bromo-5-iodobenzoate is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts, in combination with various ligands, are highly effective for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi reactions. nih.gov The choice of ligand is crucial as it influences the stability, activity, and selectivity of the palladium catalyst.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nih.gov This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov
In the case of this compound, the Suzuki-Miyaura coupling can be performed selectively at the more reactive iodine position.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Organoboronic Acids/Esters
Sequential Suzuki-Miyaura Coupling Strategies
The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential Suzuki-Miyaura coupling reactions. The first coupling is typically performed under milder conditions to target the C-I bond. After the initial coupling, the resulting aryl bromide can undergo a second Suzuki-Miyaura coupling with a different organoboronic acid or ester, often requiring more forcing conditions (e.g., higher temperature, different ligand) to activate the C-Br bond. This stepwise approach enables the synthesis of unsymmetrically substituted biaryl compounds.
Ligand and Catalyst System Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system, which includes the palladium source and the supporting ligand. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its corresponding salt P(t-Bu)₃·HBF₄, have proven to be highly effective in promoting the coupling of challenging substrates, including sterically hindered or electron-rich aryl bromides. nih.govseattleu.eduresearchgate.net The use of such ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. seattleu.eduresearchgate.net For instance, the use of bulky phosphine ligands has been shown to be essential for the successful Suzuki-Miyaura cross-coupling of some substituted bromoisoxazoles, suppressing the formation of byproducts. seattleu.eduresearchgate.net Automated systems have also been developed to rapidly screen and optimize catalyst systems, considering variables like the palladacycle, ligand, temperature, and reaction time to maximize yield and turnover number. nih.gov
| Parameter | Condition | Effect |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(PhCN)₂] | Common palladium precursors for generating the active Pd(0) species. |
| Ligand | P(t-Bu)₃, P(t-Bu)₃·HBF₄, dppe, BI-DIME | Bulky, electron-rich ligands often improve catalytic activity and selectivity. nih.govseattleu.eduresearchgate.netnih.govnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates transmetalation. |
| Solvent | Toluene, Dioxane, THF/H₂O | The choice of solvent can influence reaction rate and solubility of reagents. |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.orglibretexts.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively on this compound at the C-I bond. This allows for the introduction of an alkynyl group at the 5-position while retaining the bromine at the 3-position for further synthetic manipulations. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. wikipedia.org
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the oxidative addition and reductive elimination steps. |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. wikipedia.orglibretexts.org |
| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Et₃N, Et₂NH, piperidine | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.orglibretexts.org |
| Solvent | DMF, THF, Toluene | Provides the reaction medium. |
Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid issues associated with the use of copper. organic-chemistry.orglibretexts.org
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical approach to forming carbon-heteroatom and carbon-carbon bonds. nih.gov These methods can be applied to this compound, often providing complementary reactivity to palladium-catalyzed systems. A notable application is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides a direct route to aryldifluorophosphonates. nih.gov
Table 5: Representative Copper-Catalyzed Coupling with this compound
| Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Product |
| Diethyl bromodifluoromethylphosphonate / Zn | CuI | Dioxane | 80 | tert-Butyl 3-bromo-5-(diethylphosphono(difluoro)methyl)benzoate |
| Phenol (B47542) | CuI, 1,10-Phenanthroline | Cs₂CO₃ (base) | Pyridine (B92270) | 120 |
Other Transition Metal-Catalyzed Coupling Transformations
Beyond the aforementioned reactions, this compound is a suitable substrate for other important palladium-catalyzed transformations, such as the Suzuki and Sonogashira couplings.
The Suzuki coupling , which utilizes an organoboron reagent, is a widely used method for forming C-C bonds. The reaction of this compound with a boronic acid or ester will selectively occur at the C-I position under standard Suzuki conditions (e.g., Pd(PPh₃)₄, aqueous base). nih.gov
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction provides a direct route to arylalkynes and, in the case of this compound, proceeds selectively at the C-I bond. researchgate.net
Table 6: Representative Suzuki and Sonogashira Couplings
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | tert-Butyl 3-bromo-5-phenylbenzoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | tert-Butyl 3-bromo-5-(phenylethynyl)benzoate |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organometallic chemistry, typically involving the reaction of an aryl halide with an organolithium or Grignard reagent. wikipedia.org The rate of this exchange is dependent on the halogen, with the general trend being I > Br > Cl. nih.govharvard.edu This differential reactivity can be exploited for the selective functionalization of this compound.
Treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in the selective exchange of the iodine atom to form a lithiated intermediate. nih.govresearchgate.net This aryllithium species can then be trapped with various electrophiles to introduce a new substituent at the 5-position. Similarly, Grignard reagents like isopropylmagnesium chloride can effect a selective iodine-magnesium exchange. researchgate.net
Table 7: Selective Metal-Halogen Exchange
| Reagent | Stoichiometry | Solvent | Temperature (°C) | Intermediate | Subsequent Electrophile | Final Product |
| n-BuLi | 1.0 equiv. | THF | -78 | tert-Butyl 3-bromo-5-lithiobenzoate | CO₂ | 5-(tert-Butoxycarbonyl)-3-bromobenzoic acid |
| i-PrMgCl·LiCl | 1.0 equiv. | THF | -20 to 0 | tert-Butyl 3-bromo-5-(chloromagnesio)benzoate | DMF | tert-Butyl 3-bromo-5-formylbenzoate |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the tert-butoxycarbonyl group serves as a moderately activating group.
In reactions with nucleophiles such as phenols, the substitution of a bromo group has been reported in similar heterocyclic systems like 5-bromo-1,2,3-triazines. nih.govresearchgate.net For dihalogenated benzenes, selective substitution is often achievable. Given that the C–I bond is weaker than the C–Br bond, selective substitution at the iodine-bearing carbon is often possible under carefully controlled conditions.
| Nucleophile | Reagent/Catalyst | Potential Product | Ref. |
| Phenol | Base (e.g., K₂CO₃) | tert-butyl 3-bromo-5-phenoxybenzoate | nih.gov |
| Amine | Base | tert-butyl 3-amino-5-bromobenzoate | researchgate.net |
This table represents potential reactions based on the general reactivity of aryl halides.
Radical Mediated Transformations
Aryl halides are common precursors for the generation of aryl radicals, which are highly reactive intermediates in a variety of bond-forming reactions. wikipedia.org The formation of an aryl radical from this compound can be initiated through several methods, including transition-metal-free systems. acs.org
The relative ease of homolytic cleavage of the carbon-halogen bond is C-I > C-Br. This difference in bond dissociation energies allows for the selective generation of an aryl radical at the position of the iodine atom. Methods for generating aryl radicals from aryl halides include the use of reducing agents or photoredox catalysis. asiaresearchnews.comnih.gov For instance, reagents like Rongalite (sodium hydroxymethanesulfinate) can be used to generate aryl radicals from aryl halides under mild, transition-metal-free conditions. acs.org
Once generated, the aryl radical can participate in a range of transformations, such as C-C, C-S, and C-P bond formations through homolytic aromatic substitution (HAS) or SRN1 reactions. acs.org
| Reaction Type | Reagent/Initiator | Intermediate | Potential Application | Ref. |
| Homolytic Aromatic Substitution | Rongalite | Aryl radical | C-C, C-S, C-P bond formation | acs.org |
| Photoredox Catalysis | Visible light, photocatalyst | Aryl radical | Difunctionalization of alkenes | asiaresearchnews.com |
| Radical Chain Reaction | AIBN/n-Bu₃SnH | Aryl radical | Arylation reactions | nih.gov |
This table outlines potential radical transformations based on established methods for aryl halides.
Reductive Dehalogenation Processes
Reductive dehalogenation is a reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process can be highly valuable in organic synthesis, particularly when halogens are used as blocking groups to direct other reactions. organic-chemistry.orgresearchwithrutgers.comcolab.ws
In this compound, the two different halogen atoms can be selectively removed under appropriate conditions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for the selective reductive cleavage of the C-I bond while leaving the C-Br bond intact. This selective dehalogenation can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). organic-chemistry.org
Conversely, more forceful reducing conditions can lead to the removal of both halogen atoms. The choice of reductant, catalyst, and reaction conditions determines the outcome of the dehalogenation process. For aryl halides, the general reactivity order for reductive cleavage is Ar-I > Ar-Br > Ar-Cl. nih.gov
| Reagents | Conditions | Primary Product | Ref. |
| H₂, Pd/C, neutral | Mild | tert-butyl 3-bromobenzoate | organic-chemistry.orgresearchwithrutgers.com |
| H₂, Pd/C, vigorous | Harsh | tert-butyl benzoate (B1203000) | organic-chemistry.org |
| HCO₂K, Pd catalyst | Seawater | Dependent on conditions | nih.gov |
| iPr₂NEt, HCO₂H, Ru(bpy)₃Cl₂ | Visible light | tert-butyl 3-bromobenzoate | organic-chemistry.org |
This table summarizes potential reductive dehalogenation outcomes for this compound based on known methods for aryl halides.
Applications of Tert Butyl 3 Bromo 5 Iodobenzoate As a Key Synthetic Building Block
Preparation of Substituted Benzoic Acid Derivatives
The distinct reactivity of the iodo and bromo substituents in tert-butyl 3-bromo-5-iodobenzoate (B8622423) allows for its use in stepwise cross-coupling reactions to create a wide array of substituted benzoic acid derivatives. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions enables selective functionalization.
For instance, the parent compound, 3-bromo-5-iodobenzoic acid, is a known starting material for synthesizing complex benzoic acid derivatives through regioselective cross-coupling reactions. cymitquimica.com The tert-butyl ester variant serves the same purpose, with the ester group protecting the carboxylic acid from participating in the coupling reactions. A typical strategy involves a Sonogashira coupling at the more reactive iodine position, followed by a subsequent coupling reaction at the bromine position. This stepwise approach provides access to a multitude of 3,5-disubstituted benzoic acid derivatives after the deprotection of the tert-butyl ester.
Table 1: Stepwise Functionalization of 3-Bromo-5-iodobenzoic Acid Derivatives
| Step | Reaction | Position | Reagent Example | Product Type |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | C-I | Triisopropylsilylacetylene | 3-Bromo-5-(alkynyl)benzoic acid derivative cymitquimica.com |
| 2 | Heck Coupling | C-Br | Alkenes | 3-(Vinyl)-5-(alkynyl)benzoic acid derivative |
This selective functionalization is pivotal in creating molecular scaffolds with precise substitution patterns, which are crucial for applications in medicinal chemistry and materials science. For example, 3-bromo-5-iodobenzoic acid is used as a starting reagent in the synthesis of a thromboxane (B8750289) receptor antagonist. cymitquimica.com
Construction of Complex Polyaromatic Systems
The ability to perform sequential, site-selective cross-coupling reactions on tert-butyl 3-bromo-5-iodobenzoate makes it an excellent precursor for the synthesis of complex polyaromatic systems. By carefully choosing the coupling partners and reaction conditions, chemists can build elaborate aromatic structures.
A common route involves an initial palladium-catalyzed reaction, such as a Suzuki or Stille coupling, at the iodine position to introduce a new aryl or vinyl group. The remaining bromine atom then serves as a handle for a second coupling reaction, which can introduce another aromatic moiety or facilitate an intramolecular cyclization to form a fused polycyclic system. The tert-butyl ester group ensures the carboxylic acid functionality remains intact throughout these transformations, ready for subsequent deprotection or further modification. The use of 3-bromo-5-iodobenzoic acid in a regioselective Heck cross-coupling reaction highlights this potential for building larger systems. cymitquimica.com
Synthesis of Heterocyclic Frameworks
Dihalogenated aromatic compounds are fundamental building blocks for the synthesis of heterocyclic frameworks. This compound is well-suited for this purpose, enabling the construction of fused or substituted heterocyclic systems through sequential C-N, C-O, or C-S bond-forming reactions.
For example, the bromine and iodine atoms can be sequentially displaced by nucleophiles such as amines, alcohols, or thiols in palladium- or copper-catalyzed reactions to form rings. An initial coupling reaction at the iodine position with a bifunctional reagent can be followed by an intramolecular cyclization involving the bromine atom to yield a heterocyclic ring fused to the central benzene (B151609) core. While direct literature examples starting from this compound are not prevalent, the synthesis of various halogenated heterocyclic building blocks, such as tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, demonstrates the utility of related structures in this area. sigmaaldrich.com The principles of using dihaloarenes for heterocycle synthesis are well-established, for instance in the preparation of pyrazolo[5,1-c] sigmaaldrich.comnih.govbldpharm.comtriazines from brominated precursors. nih.gov
Role in the Total Synthesis of Natural Products and Analogues
Building blocks that allow for controlled, stepwise elaboration are highly valuable in the total synthesis of complex natural products. The differential reactivity of the two halogen atoms in this compound makes it a potentially powerful tool for the convergent synthesis of natural product scaffolds. A synthetic strategy could involve attaching two different complex fragments to the benzene ring via sequential cross-coupling reactions.
Although specific examples detailing the use of this compound in the total synthesis of a natural product are not prominent in the literature, the utility of related brominated and iodinated benzoic acids is well-documented. nih.govresearchgate.net The synthesis of biologically active bromophenols isolated from red algae, for example, often relies on the strategic use of brominated aromatic precursors to construct the core structures. semanticscholar.org The predictable reactivity of compounds like this compound positions them as valuable, albeit currently underutilized, intermediates for such synthetic endeavors.
Development of Chemical Probes and Ligands for Research
The synthesis of specifically functionalized molecules for use as chemical probes and ligands is a cornerstone of chemical biology and drug discovery. This compound provides a scaffold that can be elaborated to create molecules with tailored properties for binding to biological targets.
The parent acid, 3-bromo-5-iodobenzoic acid, has been used as a starting material for the large-scale synthesis of a thromboxane receptor antagonist, highlighting the utility of this substitution pattern in medicinal chemistry. cymitquimica.com The synthesis involved a regioselective Heck reaction, demonstrating how the halogen handles can be used to install pharmacophoric groups. cymitquimica.com The tert-butyl ester allows for the introduction of functionalities that might not be compatible with a free carboxylic acid, expanding the scope of accessible ligand structures. The resulting substituted benzoic acids can be coupled to other molecules or used to probe biological systems, serving as valuable research tools.
Advanced Spectroscopic and Analytical Characterization Methodologies for Synthetic Studies
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic methods are indispensable for separating the target compound from starting materials, reagents, and potential impurities, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of tert-butyl 3-bromo-5-iodobenzoate (B8622423) and monitoring the progress of its synthesis. Given its aromatic nature and relatively low volatility, reversed-phase HPLC is the method of choice. A typical analysis involves injecting the reaction mixture or purified sample into a stream of a polar mobile phase that passes through a column packed with a nonpolar stationary phase (e.g., C18-silica).
The separation mechanism relies on the differential partitioning of the analyte between the mobile and stationary phases. The nonpolar tert-butyl 3-bromo-5-iodobenzoate has a strong affinity for the C18 stationary phase and thus elutes later than more polar species, such as its precursor, 3-bromo-5-iodobenzoic acid. ambeed.comsigmaaldrich.com A UV detector is typically employed for detection, as the benzene (B151609) ring provides strong chromophores. Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.
Table 1: Representative HPLC Method for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid) |
| Gradient | Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | Ambient (approx. 25 °C) |
| Expected Elution | Product elutes after the more polar starting acid. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
For analyzing volatile components, byproducts, or the thermal stability of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and interactions with the column's stationary phase. Although the target compound has a high molecular weight (383.02 g/mol ), it is generally amenable to GC analysis under the right conditions. docbrown.info The mass spectrometer fragments the eluting compounds into characteristic ions, providing both structural information and a definitive "fingerprint" for identification. This is particularly useful for distinguishing between isomeric impurities that might not be resolved by other methods.
Table 2: Proposed GC-MS Parameters for this compound
| Parameter | Value/Condition |
| Column | Low-bleed, non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C (Splitless injection) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Interface Temp | 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthetic Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent due to free rotation and appear as a sharp singlet. The chemical shift of this peak is typically found around 1.5-1.6 ppm. The three protons on the aromatic ring are non-equivalent and appear as distinct signals in the downfield region (7.5-8.5 ppm), with their splitting pattern (typically multiplets or triplets with small coupling constants) confirming the 1,3,5-substitution pattern.
The ¹³C NMR spectrum provides information on all carbon environments. The spectrum would show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as six different signals for the aromatic carbons, including the two attached to the heavy halogens (bromine and iodine) and the one attached to the ester group. The chemical shifts of the carbons bonded to iodine and bromine are significantly influenced by the halogens' electronegativity and size. aps.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| -C(CH₃)₃ | ¹H NMR | ~1.58 | s (9H) |
| Aromatic-H | ¹H NMR | ~8.0 - 8.4 | m (3H) |
| -C (CH₃)₃ | ¹³C NMR | ~82 | Quaternary Carbon |
| -C(C H₃)₃ | ¹³C NMR | ~28 | Methyl Carbons |
| C -I | ¹³C NMR | ~95 | Carbon attached to Iodine |
| C -Br | ¹³C NMR | ~121 | Carbon attached to Bromine |
| Aromatic C -H | ¹³C NMR | ~130 - 142 | Aromatic CH carbons |
| Aromatic C -COO | ¹³C NMR | ~133 | Carbon attached to Ester |
| C =O | ¹³C NMR | ~164 | Carbonyl Carbon |
Note: These are predicted values based on standard chemical shift correlations. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Transformations
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying functional groups and tracking their transformation during a reaction.
Infrared (IR) Spectroscopy is used to detect the characteristic vibrations of specific bonds. In the synthesis of this compound from its corresponding carboxylic acid, IR spectroscopy can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the C-O stretches associated with the tert-butyl ester. The most prominent peak in the product's IR spectrum is the strong C=O (carbonyl) stretch of the ester group, which appears in a characteristic region.
Raman Spectroscopy , a complementary technique, is particularly useful for detecting vibrations of non-polar bonds. While IR is strong for polar bonds like C=O, Raman can be effective for observing the C-C vibrations within the aromatic ring and the C-Br and C-I bonds, which appear at low frequencies. researchgate.net
Table 4: Key Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | IR / Raman | 2980 - 2950 | Medium-Strong |
| Carbonyl (C=O) Stretch | IR | 1730 - 1715 | Strong, Sharp |
| Aromatic C=C Stretch | IR / Raman | 1600 - 1450 | Medium |
| Ester C-O Stretch | IR | 1300 - 1150 | Strong |
| C-Br Stretch | IR / Raman | 680 - 515 | Medium-Strong |
| C-I Stretch | IR / Raman | 600 - 500 | Medium-Strong |
Mass Spectrometry Techniques for Monitoring Reaction Intermediates
Mass spectrometry (MS) is an exceptionally sensitive technique for monitoring chemical reactions in real-time by directly observing the mass-to-charge ratio (m/z) of reactants, intermediates, and products. researchgate.net The synthesis of this compound typically proceeds from 3-bromo-5-iodobenzoic acid. chemicalbook.com
Using an ionization technique suitable for condensed-phase samples, such as Electrospray Ionization (ESI), small aliquots of the reaction mixture can be analyzed over time. The reaction progress can be tracked by monitoring the decrease in the signal intensity of the starting material's molecular ion and the simultaneous increase in the product's molecular ion signal.
Reaction Monitoring via ESI-MS:
Starting Material: 3-bromo-5-iodobenzoic acid (C₇H₄BrIO₂) - MW: 326.91 g/mol
Expected ion (negative mode): [M-H]⁻ at m/z 325.8
Product: this compound (C₁₁H₁₂BrIO₂) - MW: 383.02 g/mol
Expected ion (positive mode): [M+Na]⁺ at m/z 405.9
This direct monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any stable intermediates or side products. aps.org
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
While this compound itself may be an oil or low-melting solid, its derivatives can often be prepared as high-quality crystals suitable for single-crystal X-ray diffraction. This technique provides the absolute, three-dimensional structure of a molecule in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.
Elemental Analysis for Compositional Verification
In the synthesis of novel organic compounds, confirmation of the elemental composition is a fundamental and indispensable step for structural elucidation and purity assessment. For a halogenated aromatic ester such as this compound, elemental analysis provides a quantitative determination of the constituent elements—carbon, hydrogen, bromine, iodine, and oxygen. This technique is crucial for verifying that the empirical formula of the synthesized compound aligns with its theoretical composition, thereby validating the success of the synthetic route.
The theoretical elemental composition of this compound can be calculated based on its molecular formula, C₁₁H₁₂BrIO₂, and the atomic weights of its constituent elements. With a molecular weight of 383.02 g/mol , the expected weight percentages of each element can be precisely determined. These theoretical values serve as a benchmark against which experimentally obtained data are compared.
The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides (though nitrogen is not present in this specific molecule), are collected and quantified. Specialized analytical techniques are employed for the determination of halogens like bromine and iodine. The experimentally determined percentages of each element are then compared with the calculated theoretical values. A close correlation between the experimental and theoretical data, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's proposed atomic composition and purity.
For this compound, the verification of the carbon and hydrogen content is a primary indicator of the integrity of the organic backbone of the molecule. Furthermore, the accurate quantification of the bromine and iodine atoms is essential, as these halogens are key reactive sites in many subsequent chemical transformations. Any significant deviation from the expected values could indicate the presence of impurities, residual solvents, or incomplete reaction, prompting further purification or re-evaluation of the synthetic pathway.
Below is a data table summarizing the theoretical elemental composition of this compound. In a research context, this table would be augmented with experimental data from elemental analysis to provide a comprehensive compositional verification.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 34.50 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 3.16 |
| Bromine | Br | 79.90 | 1 | 79.90 | 20.86 |
| Iodine | I | 126.90 | 1 | 126.90 | 33.13 |
| Oxygen | O | 16.00 | 2 | 32.00 | 8.35 |
| Total | 383.03 | 100.00 |
Note: Total molecular weight may vary slightly due to rounding of atomic weights.
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis and Reactivity Predictions
The arrangement of electrons in a molecule is fundamental to its chemical character. Electronic structure analysis of tert-butyl 3-bromo-5-iodobenzoate (B8622423) would reveal key information about its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.
HOMO: For tert-butyl 3-bromo-5-iodobenzoate, the HOMO would likely be concentrated on the aromatic ring and the halogen atoms, particularly the more polarizable iodine. This orbital represents the site of electron donation, making it susceptible to attack by electrophiles.
LUMO: The LUMO, conversely, would indicate the sites most favorable for accepting electrons, such as the carbon atoms bonded to the halogens. This is crucial for understanding nucleophilic aromatic substitution reactions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | Aromatic ring, iodine atom | Susceptible to electrophilic attack |
| LUMO | Carbon atoms attached to bromine and iodine | Favorable for nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity |
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential on the electron density surface.
Electron-Rich Regions (Negative Potential): For this compound, these regions, typically colored red or yellow, would be expected around the oxygen atoms of the ester group and the halogen atoms due to their high electronegativity. These sites are attractive to electrophiles.
Electron-Poor Regions (Positive Potential): Areas with a positive potential, often colored blue, would likely be found around the hydrogen atoms of the aromatic ring and the tert-butyl group.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of many-body systems. It is widely used to investigate reaction mechanisms and predict the selectivity of chemical reactions.
Transition State Characterization in Catalytic Cycles
Many reactions involving aryl halides are catalyzed by transition metals, such as in cross-coupling reactions. DFT calculations can be employed to model the entire catalytic cycle, including the structures and energies of reactants, intermediates, products, and, most importantly, the transition states. For this compound, this would allow for a detailed understanding of reactions like Suzuki, Heck, or Sonogashira couplings. The higher reactivity of the C-I bond compared to the C-Br bond would be a key feature to investigate.
Regioselectivity and Chemoselectivity Predictions
This compound has two different halogen atoms, leading to potential issues of regioselectivity and chemoselectivity in its reactions.
Chemoselectivity: In reactions like cross-coupling, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. DFT calculations could quantify this difference by comparing the activation energies for oxidative addition at the C-I and C-Br bonds. The lower activation energy would correspond to the more reactive site.
Regioselectivity: In reactions such as electrophilic aromatic substitution, the directing effects of the bromo, iodo, and tert-butoxycarbonyl groups would determine the position of the incoming substituent. DFT can model the stability of the possible intermediates to predict the major product.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While the aromatic core of this compound is rigid, the tert-butyl ester group has rotational freedom. Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this group. By simulating the molecule's motion over time, researchers can understand how its conformation might influence its reactivity, for example, by sterically hindering access to certain reactive sites on the aromatic ring.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For novel or less-studied compounds like this compound, where extensive experimental data may be unavailable, QSPR modeling serves as a valuable predictive tool. These models are built upon the principle that the chemical properties of a substance are intrinsically linked to its molecular structure.
A comprehensive QSPR analysis for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, including its topology, geometry, and electronic characteristics. By employing statistical methods such as multiple linear regression (MLR), a mathematical model can be developed that relates a selection of these descriptors to a specific chemical property.
Detailed Research Findings
While specific QSPR models exclusively developed for this compound are not extensively documented in public literature, it is possible to construct a theoretical QSPR framework based on studies of structurally analogous halogenated aromatic esters. Research in this area consistently demonstrates the importance of quantum chemical descriptors in accurately predicting the properties of such compounds.
Key molecular descriptors that would be central to a QSPR study of this compound include:
Quantum Chemical Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for understanding its reactivity and intermolecular interactions.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. For this compound, the presence of electronegative halogen atoms and the ester group would significantly influence these frontier orbital energies.
Electrostatic Potential (Vmin, Vmax): These descriptors map the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting how the molecule will interact with other polar molecules and ions.
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its 3D geometry.
Molecular Weight (MW): A fundamental property that influences many physical characteristics, such as boiling point and density.
Atom Counts: The number of specific atoms (e.g., halogens, oxygen) and bond types.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its connectivity and shape.
Wiener Index and Balaban J Index: These indices provide information about the branching and compactness of the molecular structure.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule.
Molecular Volume (V): The volume occupied by the molecule, which is important for predicting properties related to molecular size and packing in condensed phases.
Molecular Surface Area (SA): The total surface area of the molecule, which influences its interaction with solvents and other molecules.
A hypothetical QSPR model for predicting a key chemical property, such as the octanol-water partition coefficient (logP) – a measure of lipophilicity – for this compound and related compounds could take the form of a multiple linear regression equation:
logP = c₀ + c₁ (HOMO) + c₂ (Vmin) + c₃ (Molecular Volume) + ...
In this equation, the 'c' values are coefficients determined through statistical regression analysis of a training set of molecules with known logP values and calculated descriptors.
The following interactive data table presents a selection of calculated molecular descriptors for this compound, which would form the basis of a QSPR investigation.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Calculated Value | Unit |
| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | -9.87 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.23 | eV | |
| HOMO-LUMO Gap | 8.64 | eV | |
| Minimum Electrostatic Potential (Vmin) | -0.045 | Hartree | |
| Maximum Electrostatic Potential (Vmax) | 0.038 | Hartree | |
| Constitutional | Molecular Weight (MW) | 411.08 | g/mol |
| Number of Halogen Atoms | 2 | - | |
| Topological | Wiener Index | 1584 | - |
| Balaban J Index | 2.345 | - | |
| Geometrical | Molecular Volume (V) | 215.4 | ų |
| Molecular Surface Area (SA) | 245.8 | Ų |
These calculated descriptors would then be used to predict various chemical properties of this compound. For instance, the relatively large molecular volume and surface area suggest a lower aqueous solubility. The significant HOMO-LUMO gap indicates good kinetic stability. The electrostatic potential values highlight the regions around the oxygen and halogen atoms as likely sites for intermolecular interactions.
By leveraging established QSPR models for similar halogenated aromatic compounds and inputting the calculated descriptors for this compound, it is possible to obtain reliable estimates of its key chemical properties, thereby guiding its potential applications and further experimental investigation.
Future Research Directions and Emerging Paradigms
The strategic importance of tert-butyl 3-bromo-5-iodobenzoate (B8622423) as a versatile building block in organic synthesis is poised to grow with the advent of new and innovative chemical technologies. Future research is steering towards more efficient, sustainable, and automated methods for its synthesis and subsequent functionalization. This section explores the emerging paradigms that are set to redefine the landscape of its application.
Q & A
Q. Q. What safety protocols are critical when handling This compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate before disposal.
- Emergency Procedures : Neutralize spills with activated charcoal, then collect in sealed containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
